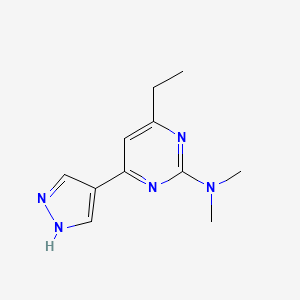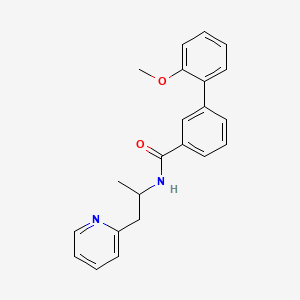![molecular formula C11H13N7S B4249580 N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-7H-purin-6-amine](/img/structure/B4249580.png)
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-7H-purin-6-amine
Overview
Description
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-7H-purin-6-amine is a compound that features both imidazole and purine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while purine is a fused bicyclic structure composed of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-7H-purin-6-amine typically involves the formation of the imidazole and purine rings followed by their coupling. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The purine ring can be synthesized through various methods, including the Traube purine synthesis, which involves the cyclization of an aminoimidazole .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro group on the imidazole ring can be reduced to an amine.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-7H-purin-6-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-7H-purin-6-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the purine moiety can interact with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Contains an imidazole ring and is used as an H2 receptor antagonist.
Metronidazole: Contains a nitroimidazole moiety and is used as an antibiotic.
Uniqueness
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-7H-purin-6-amine is unique due to its combination of imidazole and purine moieties, which allows it to interact with a wide range of biological targets. This dual functionality can enhance its potential as a therapeutic agent compared to compounds with only one of these moieties.
Properties
IUPAC Name |
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7S/c1-18-4-2-13-11(18)19-5-3-12-9-8-10(15-6-14-8)17-7-16-9/h2,4,6-7H,3,5H2,1H3,(H2,12,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQROHPJXUQWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCNC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylcyclopropyl)benzamide](/img/structure/B4249515.png)

![2-[2-(2,4-dimethylphenoxy)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B4249526.png)
![4-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B4249530.png)
![5-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4249532.png)
![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B4249536.png)
![1-[2-Hydroxy-3-[2-methoxy-4-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B4249542.png)
![5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B4249545.png)
![N-[1-(4-biphenylyl)-4-piperidinyl]-N'-methyl-1,3-propanediamine dihydrochloride](/img/structure/B4249553.png)

![4-[4-(pyrimidin-2-yloxy)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B4249565.png)
![N-cyclopropyl-N'-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4249572.png)
![4-[(1-{2-[4-(4-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4249587.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B4249601.png)
